2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- trans-3,4-Dimethoxycinnamyl alcohol is a natural product found in Boronia pinnata, Juniperus thurifera, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14408016
InChI: InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C=CCO)OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-

CAS No.:

Cat. No.: VC14408016

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- -

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
Standard InChI InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3
Standard InChI Key OYICGYUCCHVYRR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=CCO)OC
Canonical SMILES COC1=C(C=C(C=C1)C=CCO)OC

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Structural Representation

The IUPAC name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol precisely describes its molecular architecture:

  • A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4

  • A three-carbon allyl alcohol chain (CH₂=CH-CH₂OH) attached at position 1 of the aromatic ring

The canonical SMILES representation COC1=C(C=C(C=C1)C=CCO)OC provides a machine-readable structural description . The molecular structure contains four rotatable bonds, enabling conformational flexibility that may influence its biological activity and metabolic fate .

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Exact Mass194.094294304 g/mol
Topological Polar Surface38.70 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4

Physicochemical Properties

Solubility and Partitioning Behavior

With a topological polar surface area of 38.70 Ų and XLogP of 1.30 , the compound exhibits:

  • Moderate lipophilicity favoring membrane permeability

  • Predicted aqueous solubility of ~1-10 mg/mL (estimated from AlogP)

  • pH-dependent ionization characteristics (pKa of alcohol group ~15-16)

Thermal Stability and Reactivity

The conjugated system (aromatic ring + allyl alcohol) suggests:

  • Thermal decomposition temperatures >200°C (typical for methoxybenzenes)

  • Susceptibility to autoxidation at the allylic position

  • Potential for Diels-Alder reactions with electron-deficient dienophiles

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

ADMET predictions via admetSAR 2.0 reveal :

Table 2: Key ADMET Properties

ParameterValueProbability
Human Intestinal Absorption+99.42%
Blood-Brain Barrier Penetration+60.00%
Oral Bioavailability+81.43%
P-glycoprotein Substrate-93.52%

These properties suggest efficient gastrointestinal absorption with moderate CNS penetration potential. The 60% BBB penetration probability indicates possible neuroactivity, warranting further investigation.

Metabolism and Elimination

Cytochrome P450 interaction profile :

  • Substrate for CYP3A4 (65.35%), CYP2C9 (59.18%), CYP2D6 (68.60%)

  • Inhibitor of CYP2C9 (94.45%), CYP2D6 (92.78%)

The compound's metabolism likely involves:

  • O-demethylation of methoxy groups

  • Oxidation of the allylic alcohol to carboxylic acid

  • Conjugation reactions (glucuronidation, sulfation)

Toxicity Considerations

Safety parameters indicate :

  • Low carcinogenic potential (80.28% non-carcinogenic)

  • 68.63% probability of eye irritation

  • High mitochondrial localization (86.69%) suggesting potential for metabolic disruption

Analytical Characterization Techniques

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) would reveal:

  • Base peak at m/z 194.0943 ([M+H]⁺)

  • Characteristic fragmentation patterns:

    • Loss of H₂O (18 Da) from the alcohol group

    • Cleavage of methoxy groups (32 Da)

Chromatographic Behavior

Predicted reversed-phase HPLC characteristics:

  • Retention time: 8-12 minutes (C18 column, acetonitrile/water gradient)

  • UV-Vis absorption maxima: ~270 nm (aromatic π→π* transitions)

Comparative Analysis with Structural Analogs

Cinnamic Alcohol Derivatives

Compared to cinnamic alcohol (3-phenyl-2-propen-1-ol) :

  • Enhanced metabolic stability due to methoxy substituents

  • Reduced prohapten potential (no autoxidation to reactive aldehydes)

  • Improved pharmacokinetic profile (higher oral bioavailability)

Dimethoxybenzene Analogs

Structural comparisons reveal:

  • Increased polarity vs. 3,4-dimethoxytoluene

  • Hydrogen-bonding capacity absent in methyl ether analogs

  • Conformational restrictions compared to ortho-substituted derivatives

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